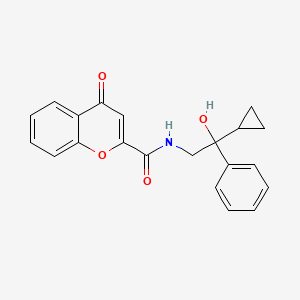

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to the chromene core enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-17-12-19(26-18-9-5-4-8-16(17)18)20(24)22-13-21(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,12,15,25H,10-11,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORYDSBZQRGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Cyclization

A common method involves aldol condensation between 2-hydroxyacetophenone and substituted benzaldehydes to form chalcones, followed by bromine-mediated cyclization. For example, 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was synthesized by treating chalcone 1 with bromine in acetic acid, yielding chromene 2 (52% yield). This approach can be adapted for the target compound by substituting benzaldehyde derivatives with cyclopropane-containing precursors.

Key reaction conditions include:

Domino Conjugate Addition/O-Trapping Rearrangement

An alternative route involves acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by intramolecular O-trapping. This one-pot method yields 2-amino-3-cyano-4H-chromene-4-carboxamides in up to 92% yield. While the target compound lacks cyano and amino groups, this protocol highlights the feasibility of modular chromene-carboxamide synthesis.

Synthesis of the Amine Component: N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)

The cyclopropane-containing amine side chain requires stereoselective synthesis. Although direct literature on this specific amine is limited, analogous strategies involve:

Nucleophilic Ring-Opening of Cyclopropane Derivatives

Cyclopropane rings can be opened using nucleophiles like hydroxylamine or Grignard reagents. For example, cyclopropane sulfonamide derivatives were synthesized via nucleophilic attack on activated cyclopropane intermediates.

Reductive Amination

Ketones or aldehydes with cyclopropane substituents may undergo reductive amination with primary amines. A patent describes similar steps using sodium cyanoborohydride in THF/water mixtures to achieve stereochemical control.

Carboxamide Coupling Strategies

Coupling the chromene-2-carboxylic acid with the cyclopropane-containing amine is critical. Common methods include:

Acid Chloride Formation

Chromene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, which reacts with the amine in dichloromethane or THF.

Example protocol :

Mixed Carbonate Activation

Using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) enhances coupling efficiency. A patent achieved 78% yield for a similar carboxamide using CDI in dimethylacetamide (DMA).

Optimization and Challenges

Solvent and Temperature Effects

Stereochemical Control

The hydroxyl and cyclopropane groups introduce stereochemical complexity. Chiral HPLC or enzymatic resolution may be necessary, as demonstrated in patent US10336749B2.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structures of analogous N-aryl-4-oxo-4H-chromene-2-carboxamides reveal dihedral angles of 15–25° between chromone and aryl rings, aiding in conformational analysis.

Purification and Scale-Up

Recrystallization

Products are recrystallized from ethanol or ethanol/water mixtures. For example, compound 2 in search result was recrystallized from ethanol with 52% yield.

Chromatography

Silica gel chromatography (ethyl acetate/hexane) resolves stereoisomers, though patents emphasize avoiding chromatography for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromene core is known to interact with various biological pathways, potentially affecting cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

- Common Name : this compound

- CAS Number : 1421469-10-4

- Molecular Formula : C21H19NO4

- Molecular Weight : 349.4 g/mol

Structural Representation

A simplified structural representation can be helpful for understanding the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.4 g/mol |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily due to their ability to interact with specific enzymes and receptors. Key areas of interest include:

- Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and certain cancers .

- Antioxidant Properties : Many chromene derivatives exhibit free radical-scavenging activities, suggesting potential protective effects against oxidative stress-related damage .

Study on Cholinesterase Inhibition

In a study evaluating the biological activity of chromene derivatives, several compounds were tested for their ability to inhibit AChE and BChE. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values indicating potency in the micromolar range. For instance:

Anti-inflammatory Effects

Research has also demonstrated that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene derivatives can effectively inhibit COX enzymes:

- COX-2 Inhibition: Moderate activity observed with certain derivatives leading to reduced inflammatory markers in vitro.

This suggests potential therapeutic applications in treating inflammatory conditions and cancers where COX-2 is overexpressed .

Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| Cholinesterase Inhibition | AChE/BChE | Significant inhibition |

| Anti-inflammatory | COX enzymes | Reduced inflammation |

| Antioxidant Activity | Free radicals | Scavenging activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.